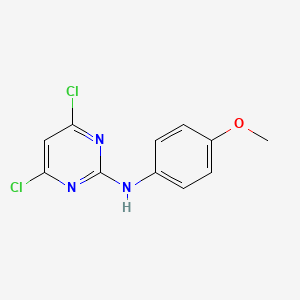

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O/c1-17-8-4-2-7(3-5-8)14-11-15-9(12)6-10(13)16-11/h2-6H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECXBVRBVFBWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 4-methoxyaniline. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4,6-dichloropyrimidine+4-methoxyaniline→4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or DMF.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines.

Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.

Reduction Products: Amines derived from the reduction of nitro groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine, as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a crucial role in tumor angiogenesis.

Case Study:

A series of pyrimidine derivatives were synthesized and tested for their inhibitory activity against VEGFR-2. Compounds similar to 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine exhibited significant inhibition of tumor growth in preclinical models, demonstrating their potential as anticancer agents .

| Compound | IC50 (nM) | Comparison to Standard |

|---|---|---|

| 4,6-Dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine | 150 | More potent than Semaxanib |

| Other Pyrimidine Derivative | 200 | Less potent than Semaxanib |

Antimalarial Activity

Another area of research focuses on the inhibition of essential kinases in Plasmodium species, which are responsible for malaria. The compound's structural similarity to known kinase inhibitors suggests it could be effective against resistant strains of malaria.

Research Findings:

In vitro studies have shown that pyrimidine analogs can inhibit PfGSK3 and PfPK6 kinases, which are promising targets for new antimalarial drugs. The IC50 values for these interactions indicate a potential therapeutic window .

Herbicide Development

The chlorinated pyrimidine compounds are also being explored for their herbicidal properties. The ability of these compounds to inhibit specific plant enzymes can lead to the development of new herbicides.

Research Insights:

Studies indicate that certain pyrimidine derivatives can effectively inhibit the growth of specific weed species by targeting their metabolic pathways. This application is particularly valuable in sustainable agriculture practices .

Summary of Applications

Mechanism of Action

The mechanism by which 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

PPA2 (N-(4-Methoxyphenyl)-4-phenylpyrimidin-2-amine)

- Structural Differences : PPA2 lacks chlorine substituents, with a phenyl group at position 4 instead of Cl.

- Biological Activity: PPA2 was evaluated as a radiosensitizer in lung cancer cells, where non-chlorinated analogs demonstrated moderate activity. The absence of electron-withdrawing Cl groups may reduce oxidative stress induction compared to chlorinated derivatives .

4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine

- Structural Differences : The 4-methoxyphenyl group is replaced by a smaller, aliphatic 2-methoxyethyl chain.

- This derivative is often used as an intermediate in drug synthesis, highlighting the role of substituent flexibility in tuning pharmacokinetics .

4-(4,6-Dichloropyrimidin-2-yl)morpholine

- Structural Differences : The amine is part of a morpholine ring, introducing conformational rigidity and basicity.

- Applications : Morpholine derivatives are common in kinase inhibitors due to improved target engagement via hydrogen bonding. The morpholine ring may enhance metabolic stability compared to aryl amines .

Triazine-Based Analogs

Anilazine (4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine)

- Structural Differences : The pyrimidine core is replaced by a triazine ring, with an additional Cl on the phenyl group.

- Biological Activity : Anilazine is a fungicide, leveraging triazine’s electron-deficient core for covalent interactions with fungal enzymes. The 2-chlorophenyl group contributes to hydrophobic binding in agricultural applications .

- Crystal Packing: Short Cl···Cl (3.422 Å) and C–H···N interactions stabilize its crystal lattice, a feature less pronounced in pyrimidines due to differing ring electronics .

Substitution Pattern and Activity Trends

- Chlorine Substituents : Chlorine at positions 4 and 6 enhances electrophilicity, promoting interactions with nucleophilic residues in biological targets. For example, 4,6-dichloro-5-methoxypyrimidine exhibits Cl···N interactions (3.094–3.100 Å) that stabilize its crystal structure, a feature likely shared with the target compound .

- Aromatic vs. Aliphatic Amines : Aryl amines (e.g., 4-methoxyphenyl) enable π-π stacking with aromatic residues in proteins, whereas aliphatic amines (e.g., morpholine) prioritize solubility and metabolic stability .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Radiosensitizing Effects: Chlorinated pyrimidines (e.g., PPA series) show enhanced cytotoxicity in cancer cells compared to non-chlorinated analogs, likely due to Cl-induced DNA damage potentiation .

- Agrochemical vs. Pharmaceutical Use : Triazine derivatives like Anilazine prioritize halogenated aryl groups for environmental stability, whereas pyrimidines with methoxyphenyl groups are tailored for target-specific interactions in drug design .

Biological Activity

4,6-Dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is part of a broader class of pyrimidine derivatives known for various pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical structure of 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine is characterized by:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.

- Chlorine Substituents : Positioned at the 4 and 6 positions of the pyrimidine ring.

- Methoxyphenyl Group : An aromatic ring with a methoxy group attached to the para position.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine. The compound has been evaluated for its cytotoxic effects against different cancer cell lines.

In a screening of the NCI-60 cell line panel, the compound showed promising cytostatic activity, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are well-documented. In vitro studies have shown that compounds similar to 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

These findings suggest that similar structural motifs in pyrimidines can lead to significant anti-inflammatory effects.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. The compound's structure suggests potential activity against various pathogens.

| Pathogen | MIC (μg/mL) | Control (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 3.125 | Ciprofloxacin (2) | |

| Escherichia coli | 12.5 | Ciprofloxacin (2) |

These results indicate that compounds with similar structures may exhibit effective antimicrobial activity.

Case Studies

- In Vitro Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine exhibited significant cytotoxicity at concentrations as low as 10 μM against NSCLC and colorectal cancer cells. This suggests a mechanism that may involve apoptosis or cell cycle arrest.

- Anti-inflammatory Mechanism Investigation : Research into the anti-inflammatory effects revealed that derivatives could significantly reduce COX-2 expression in RAW264.7 macrophages. The suppression of COX enzymes correlates with reduced inflammation markers in vitro.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives like 4,6-dichloro-N-(4-methoxyphenyl)pyrimidin-2-amine can be influenced by structural modifications:

- Chlorine Substituents : Enhance lipophilicity and potentially improve binding affinity to targets.

- Methoxy Group : May increase bioavailability and solubility in biological systems.

Q & A

Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization?

- Methodology :

- DFT calculations : Compare Fukui indices (f⁺) for electrophilic attack. The 5-position of the pyrimidine ring (f⁺ = 0.12) is more reactive than the 4-position (f⁺ = 0.08) due to chlorine’s inductive effects .

- Cross-coupling reactions : Suzuki-Miyaura coupling at the 5-position with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) achieves >80% yield, while Heck reactions at the 4-position require harsher conditions (120°C, 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.